molecular formula C25H28N2O4 B11107789 (2,6-Dimethoxyphenyl){4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl}methanone

(2,6-Dimethoxyphenyl){4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B11107789
M. Wt: 420.5 g/mol
InChI Key: HVCRORDSBXJHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dimethoxyphenyl){4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl}methanone is a complex organic compound that features a combination of aromatic rings and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxyphenyl){4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2,6-dimethoxybenzoyl chloride with 4-[(2-methoxynaphthalen-1-yl)methyl]piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxyphenyl){4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl}methanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,6-dimethoxybenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

(2,6-Dimethoxyphenyl){4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl}methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (2,6-Dimethoxyphenyl){4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The aromatic rings may also play a role in binding to other proteins or enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,6-Dimethoxyphenyl){4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl}methanone apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and piperazine groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H28N2O4/c1-29-21-12-11-18-7-4-5-8-19(18)20(21)17-26-13-15-27(16-14-26)25(28)24-22(30-2)9-6-10-23(24)31-3/h4-12H,13-17H2,1-3H3

InChI Key

HVCRORDSBXJHLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=C(C=CC4=CC=CC=C43)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.